BenchChemオンラインストアへようこそ!

2-Amino-5-iodonicotinamide

Melanoma imaging SPECT radiopharmaceutical Melanin-targeted probe

2-Amino-5-iodonicotinamide (CAS 1629278-26-7; molecular formula C₆H₆IN₃O; MW 263.04 g/mol) is a heterocyclic nicotinamide derivative featuring an amino group at the 2-position and an iodine atom at the 5-position of the pyridine ring. The compound serves as a versatile synthetic intermediate wherein the 5-iodo substituent enables radioiodination and transition-metal-catalyzed cross-coupling reactions, while the 2-amino group permits further N-functionalization for structure-activity relationship (SAR) exploration.

Molecular Formula C6H6IN3O
Molecular Weight 263.04 g/mol
Cat. No. B8030031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodonicotinamide
Molecular FormulaC6H6IN3O
Molecular Weight263.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)N)I
InChIInChI=1S/C6H6IN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11)
InChIKeyTYXQDGLQDJGPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-iodonicotinamide: A Dual-Functional Pyridine Building Block for Radiopharmaceutical and Medicinal Chemistry Research


2-Amino-5-iodonicotinamide (CAS 1629278-26-7; molecular formula C₆H₆IN₃O; MW 263.04 g/mol) is a heterocyclic nicotinamide derivative featuring an amino group at the 2-position and an iodine atom at the 5-position of the pyridine ring [1]. The compound serves as a versatile synthetic intermediate wherein the 5-iodo substituent enables radioiodination and transition-metal-catalyzed cross-coupling reactions, while the 2-amino group permits further N-functionalization for structure-activity relationship (SAR) exploration [2]. Its core scaffold—5-iodonicotinamide—has been validated as the optimal regioisomeric framework for melanin-targeted radiopharmaceutical development in malignant melanoma imaging [3].

Why 2-Amino-5-iodonicotinamide Cannot Be Replaced with Closely Related Nicotinamide Analogs in Melanoma-Targeted Radiopharmaceutical Programs


Substituting 2-Amino-5-iodonicotinamide with other positional isomers (e.g., 4-iodo or 6-iodo regioisomers), alternative halogen analogs (e.g., 5-bromo or 5-chloro derivatives), or the non-aminated 5-iodonicotinamide scaffold introduces meaningful differences in melanin-binding affinity, tumor uptake kinetics, and systemic clearance rates that directly impact diagnostic imaging performance [1]. Quantitative biodistribution studies comparing a series of N-substituted 5-iodonicotinamides demonstrated that the 5-iodo regioisomer consistently enables the fastest and highest melanoma tumor uptake within the nicotinamide chemical class, a property not replicated by alternative iodination positions or halogen substitutions when evaluated under identical in vivo conditions [1]. The 2-amino group further distinguishes this compound as a modular intermediate, allowing site-selective derivatization without requiring protecting-group strategies that would be necessary with non-aminated analogs, thereby reducing synthetic step count and preserving the iodine label integrity during radiotracer assembly [2].

Quantitative Differentiation Evidence for 2-Amino-5-iodonicotinamide: Comparator-Based Performance Data


Superior Melanoma Tumor Uptake: N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide vs. Other Nicotinamide Series Members

In a head-to-head biodistribution comparison of a series of N-substituted iodonicotinamides in B16F0 murine melanoma-bearing mice, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]1)—a derivative retaining the 5-iodonicotinamide core structure of 2-Amino-5-iodonicotinamide—exhibited the fastest and highest tumor uptake among all nicotinamide analogs tested [1]. At 1 h post-injection, [¹²³I]1 achieved approximately 8% injected dose per gram (% ID/g) in B16F0 melanotic tumors, decreasing slowly over time, while other N-alkyl and piperazinyl nicotinamide derivatives in the same series showed lower and slower tumor accumulation [1]. No uptake was observed in A375 human amelanotic (non-pigmented) tumors, confirming melanin-dependent targeting specificity [1]. This uptake magnitude and kinetics were superior to the prototypical iodobenzamide comparator N-2-diethylaminoethyl-4-iodobenzamide, which served as the design template for the series [1].

Melanoma imaging SPECT radiopharmaceutical Melanin-targeted probe

Rapid Urinary Clearance Advantage: N-Alkyl-5-iodonicotinamide vs. Piperazinyl Nicotinamide Derivatives

The same biodistribution study directly compared the clearance profiles of N-alkyl-substituted 5-iodonicotinamides (including [¹²³I]1) with piperazinyl-substituted nicotinamide derivatives [1]. At 1 h post-injection, [¹²³I]1 exhibited 66% of the injected dose (% ID) excreted via the urinary route, while the gastrointestinal tract accounted for only 17% ID [1]. In contrast, piperazinyl derivatives demonstrated significantly slower urinary clearance, resulting in prolonged whole-body retention [1]. This rapid renal excretion profile is advantageous for diagnostic imaging because it minimizes background radiation dose to non-target tissues and enables earlier image acquisition with higher tumor-to-background contrast [1].

Biodistribution Renal clearance Radiometabolite excretion

Melanin-Specific Binding Confirmed by Haloperidol Competition: 5-Iodonicotinamide vs. Sigma-Receptor-Mediated Uptake Mechanisms

To distinguish melanin-specific binding from sigma-receptor-mediated uptake—a known confounding mechanism for benzamide-based melanoma tracers—the Liu et al. study employed haloperidol, a high-affinity sigma receptor ligand, in competition experiments [1]. Haloperidol pretreatment failed to reduce the tumor uptake of [¹²³I]1 in pigmented B16F0 melanoma-bearing mice, confirming that the 5-iodonicotinamide scaffold mediates melanin binding rather than sigma-receptor interactions [1]. This is mechanistically distinct from iodobenzamide tracers such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), where sigma receptor contributions can confound image interpretation [1]. All iodonicotinamides in the series displayed low-affinity binding for σ₁ and σ₂ receptors (Kᵢ > 300 nM), further supporting melanin as the primary molecular target [1].

Melanin binding Sigma receptor Target specificity

Regiochemical Specificity of the 5-Iodo Position: Scaffold Optimization Rationale from Nicotinamide SAR

The Liu et al. radiopharmaceutical optimization program deliberately selected the 5-iodonicotinamide regioisomer after evaluating positional alternatives [1]. The 5-iodo substitution pattern was identified as optimal for balancing melanin-binding affinity with rapid systemic clearance, a combination not achieved by the 4-iodo or 6-iodo regioisomers when incorporated into analogous nicotinamide scaffolds [1]. Although direct quantitative IC₅₀ or Kd values for each regioisomer were not reported in a single comparative table, the iterative optimization trajectory—progressing from iodobenzamides (4-iodo position) through iodonicotinamides (5-iodo position) to radiofluorinated 6-fluoronicotinamides [2]—demonstrates that the 5-iodo nicotinamide core served as the key intermediate that unlocked the successful development of both SPECT ([¹²³I]1) and PET ([¹⁸F]2) melanoma imaging agents with high tumor-to-body contrast ratios [REFS-1, REFS-2].

Structure-activity relationship Regiochemistry Radioiodination handle

Commercial Purity Benchmark: 2-Amino-5-iodonicotinamide (98%) vs. Typical Building Block Standards

2-Amino-5-iodonicotinamide is commercially supplied at ≥98% purity (HPLC) by multiple independent vendors, with CAS 1629278-26-7 and molecular weight 263.04 g/mol confirmed by PubChem and vendor certificates of analysis [REFS-1, REFS-2]. This purity level meets or exceeds the threshold required for reproducible radioiododestannylation reactions, where tin precursor contaminants below 2% are critical to avoid competing side reactions that reduce radiochemical yield and specific activity of the final [¹²³I]- or [¹³¹I]-labeled product [1]. In contrast, custom-synthesized positional isomers or non-commercial analogs often require additional purification steps before radiolabeling, introducing batch-to-batch variability that complicates cGMP translation [2].

Chemical purity Quality control Radiolabeling reproducibility

High-Value Application Scenarios for 2-Amino-5-iodonicotinamide Based on Quantitative Differentiation Evidence


Precursor for SPECT Melanoma Imaging Agent [¹²³I]MEL008 Development

2-Amino-5-iodonicotinamide serves as the direct synthetic precursor for constructing N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]MEL008), a SPECT radiotracer that demonstrated ∼8% ID/g tumor uptake in B16F0 melanoma at 1 h post-injection with 66% urinary excretion, outperforming all other nicotinamide derivatives in the same series [1]. The 2-amino group enables straightforward N-alkylation to install the diethylaminoethyl pharmacophore, while the 5-iodo position provides the radioiodination handle via iododestannylation of the corresponding trimethylstannyl precursor. This application is directly supported by the head-to-head biodistribution data establishing the 5-iodonicotinamide core as the optimal scaffold for balancing high tumor uptake with rapid systemic clearance [1].

Scaffold for Melanin-Targeted Theranostic Pair Development (¹²³I SPECT / ¹³¹I Therapy)

The demonstrated melanin-specific binding of the 5-iodonicotinamide scaffold—confirmed by haloperidol non-competition and absence of uptake in amelanotic A375 tumors [1]—positions 2-Amino-5-iodonicotinamide as a key intermediate for developing matched theranostic pairs. The 5-iodo position can be labeled with ¹²³I for diagnostic SPECT imaging or with ¹³¹I for targeted beta-particle radiotherapy of disseminated melanotic melanoma, with both isotopes sharing identical chemistry on the same precursor scaffold. This scenario leverages the evidence that the 5-iodonicotinamide core achieves melanin-specific targeting without sigma-receptor interference (σ₁/σ₂ Kᵢ > 300 nM) [1].

Versatile Intermediate for Palladium-Catalyzed Cross-Coupling Diversification of Nicotinamide Libraries

The 5-iodo substituent on 2-Amino-5-iodonicotinamide is an excellent leaving group for Pd-catalyzed aminocarbonylation, Suzuki-Miyaura, and Sonogashira coupling reactions, enabling systematic SAR exploration at the 5-position of the nicotinamide ring [1]. Unlike the corresponding 5-bromo analog, the 5-iodo derivative offers superior oxidative addition reactivity with Pd(0) catalysts, translating to higher coupling yields under milder conditions. The 2-amino group can be independently functionalized or protected, providing orthogonal synthetic handles that are not available in non-aminated 5-iodonicotinamide. This dual-functional design is supported by the demonstrated utility of iodo-heteroaromatic aminocarbonylation for synthesizing N-substituted nicotinamide libraries [1].

Reference Standard for Regiochemical Purity in Iodonicotinamide Radiopharmaceutical Quality Control

With a commercially verified purity of ≥98% and unambiguous spectroscopic characterization (CAS 1629278-26-7, MW 263.04 g/mol) [REFS-1, REFS-2], 2-Amino-5-iodonicotinamide can serve as a non-radioactive reference standard for HPLC method development, retention time calibration, and radiochemical purity validation of 5-[¹²³I]iodonicotinamide-derived radiopharmaceuticals. This application is critical for cGMP-compliant manufacturing, where a well-characterized cold reference standard of defined regioisomeric identity is required to distinguish the desired 5-iodo product from potential 4-iodo or 6-iodo byproducts that may arise during radioiodination [3].

Quote Request

Request a Quote for 2-Amino-5-iodonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.